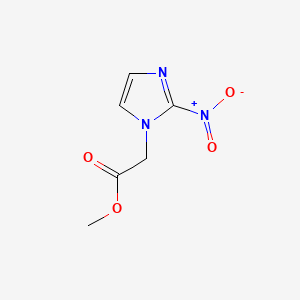

Methyl 2-nitroimidazole-1-acetate

描述

Historical Context and Significance of the Nitroimidazole Scaffold

The journey of the nitroimidazole scaffold in scientific research began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product from the bacterium Nocardia mesenterica. nih.govniscpr.res.in This initial finding of its antibacterial properties sparked extensive research into synthesizing numerous analogues and regio-isomers. nih.govniscpr.res.in This led to the development of several life-saving drugs for a variety of diseases, including parasitic, bacterial, and viral infections, as well as certain types of cancer. nih.govniscpr.res.in More recently, the nitroimidazole scaffold has yielded critical drugs like Delamanid and Pretomanid (B1679085) for treating multi-drug resistant tuberculosis, highlighting its enduring importance in drug discovery. nih.gov

Overview of Research Utility within Medicinal Chemistry and Beyond

The research utility of nitroimidazole derivatives is extensive and continues to expand. nih.govniscpr.res.in In medicinal chemistry, they are indispensable tools. Compounds like metronidazole (B1676534) are fundamental in treating infections caused by anaerobic bacteria and protozoa. jocpr.com The electron-affinic nature of the nitroimidazole ring makes these compounds effective radiosensitizers in cancer therapy, enhancing the efficacy of radiation treatment in hypoxic (low oxygen) tumor cells. niscpr.res.in Furthermore, their ability to be selectively activated in hypoxic environments has led to their development as imaging agents for detecting hypoxic tissues in tumors. nih.govniscpr.res.in Beyond medicine, their chemical reactivity makes them valuable as building blocks in organic synthesis.

General Mechanisms of Action of Nitroimidazoles in Preclinical Studies

The biological activity of nitroimidazoles is primarily linked to the reductive bioactivation of the nitro group. jocpr.com These compounds are selectively toxic to anaerobic microorganisms or hypoxic cells because these environments contain nitroreductase enzymes capable of reducing the nitro group. researchgate.net This reduction process generates reactive nitro radical anions and other cytotoxic intermediates. acs.org These reactive species can then interact with and damage critical cellular macromolecules, including DNA, proteins, and membranes, ultimately leading to cell death. jocpr.com In the context of cancer therapy, this selective activation within the low-oxygen environment of solid tumors allows for targeted cell killing while sparing healthy, well-oxygenated tissues. niscpr.res.in

属性

IUPAC Name |

methyl 2-(2-nitroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEHVMQCOHOQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177368 | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-31-6 | |

| Record name | Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22813-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022813316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22813-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-nitroimidazole-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-NITROIMIDAZOLE-1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3794V5PR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Methyl 2 Nitroimidazole 1 Acetate

Established Synthetic Pathways for Methyl 2-nitroimidazole-1-acetate

The synthesis of this compound primarily involves the construction of the 2-nitroimidazole (B3424786) core followed by the introduction of the methyl acetate (B1210297) group at the N-1 position.

Formation from 2-Nitroimidazole Precursors

The foundational step in synthesizing this compound is the preparation of 2-nitroimidazole.

Direct nitration of the imidazole (B134444) ring is a common method to introduce the nitro group. However, this reaction can be challenging as it often leads to a mixture of regioisomers, including 4-nitro and 5-nitroimidazole derivatives, with the 2-nitro product being less favored. google.comgoogle.com The synthesis of 2-nitroimidazole itself can be achieved through a multi-step process starting from 2-aminoimidazole, which undergoes diazotization followed by nitration. nih.gov Alternative routes involve the nitration of N-substituted imidazoles, which can offer better control over the position of nitration. google.compatsnap.com For instance, nitration of 1-formyl-imidazole has been shown to produce 1-formyl-2-nitro-1H-imidazole. patsnap.com The reaction conditions for nitration, such as the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and temperature, are critical factors that influence the yield and selectivity of the desired 2-nitroimidazole product. icm.edu.pl

A summary of data for the nitration of imidazole to produce 4,5-dinitroimidazole is presented below, highlighting the influence of reaction conditions on the yield.

| Entry | Temperature (°C) | Time (h) | HNO₃ (mL) | H₂SO₄ (mL) | Product (g) | Isolated Yield (%) |

| 1 | 110 | 2 | 2.6 | 7.8 | 1.46 | 46.1 |

| 2 | 120 | 2 | 2.6 | 7.8 | 1.66 | 52.6 |

| 3 | 130 | 2 | 2.6 | 7.8 | 1.64 | 51.9 |

| 4 | 120 | 1 | 2.6 | 7.8 | 1.31 | 41.4 |

| 5 | 120 | 3 | 2.6 | 7.8 | 1.65 | 52.2 |

| 6 | 120 | 2 | 2.1 | 6.3 | 1.35 | 42.8 |

| 7 | 120 | 2 | 3.5 | 10.5 | 1.60 | 50.5 |

| 8 | 120 | 2 | 2.6 | 5.2 | 1.32 | 41.8 |

| 9 | 120 | 2 | 2.6 | 10.4 | 1.55 | 49.2 |

Table adapted from a study on the nitration of imidazole. icm.edu.pl

Once 2-nitroimidazole is obtained, the methyl acetate moiety is introduced at the N-1 position of the imidazole ring. A common method to achieve this is through a condensation reaction with an appropriate haloacetate ester, such as methyl chloroacetate (B1199739) or methyl bromoacetate. nih.gov This reaction is typically carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as dimethylformamide (DMF). nih.gov The base deprotonates the N-1 position of the 2-nitroimidazole, creating a nucleophile that then attacks the electrophilic carbon of the methyl chloroacetate, leading to the formation of this compound.

An alternative pathway involves the initial synthesis of 2-nitroimidazole-1-acetic acid, followed by esterification to yield the methyl ester. caltagmedsystems.co.uk The synthesis of the acid precursor itself can be achieved by reacting 2-nitroimidazole with a haloacetic acid. The subsequent esterification of 2-nitroimidazole-1-acetic acid to this compound can be accomplished using standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Purification Techniques in Synthesis

Purification of the synthesized this compound is essential to obtain a product of high purity. Common purification techniques include flash column chromatography, which is effective in separating the desired product from unreacted starting materials and by-products. patsnap.com The choice of eluent for chromatography is crucial for achieving good separation. Recrystallization from a suitable solvent is another widely used method to obtain a crystalline product with high purity. google.com Techniques like liquid-liquid extraction can also be employed as part of the purification process to remove impurities. iaea.org The purity of the final compound is often verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. patsnap.comsigmaaldrich.com

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Acetate Group

The ester functionality of this compound is susceptible to nucleophilic attack, providing a straightforward method for derivatization. A prominent example of this reactivity is its use in the synthesis of benznidazole (B1666585), a drug used for the treatment of Chagas disease.

In this synthesis, this compound undergoes aminolysis, a specific type of nucleophilic acyl substitution. The methyl acetate group reacts with benzylamine (B48309), where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction results in the displacement of the methoxy (B1213986) group (-OCH3) and the formation of an amide bond, yielding N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, the chemical name for benznidazole. nih.govmdpi.com This conversion is a critical step, transforming the simple ester intermediate into a potent therapeutic agent. nih.govmdpi.com

The general scheme for this reaction is as follows:

Step 1: 2-nitroimidazole is condensed with methyl chloroacetate in the presence of a base to produce this compound. nih.govmdpi.com

Step 2: The resulting this compound is treated with benzylamine. The nucleophilic amine attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate.

Step 3: The intermediate collapses, eliminating a molecule of methanol and forming the stable amide product, benznidazole. nih.govmdpi.com

This reaction highlights the utility of the acetate group as a handle for introducing a wide range of substituents by reacting it with various nucleophiles, such as different amines or alcohols (via transesterification), to generate a library of derivatives for further study.

Reduction Reactions of the Nitro Group

The nitro group is a critical functional group in many nitroimidazole-based compounds, particularly in their role as radiosensitizers and hypoxia-activated prodrugs. The reduction of the nitro group to an amino group is a key activation step. Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the nitro group can be enzymatically reduced to form a highly reactive nitro radical anion. nih.govnih.gov This radical can then undergo further reduction to form nitroso, hydroxylamino, and finally amino species. nih.gov These reduced intermediates are cytotoxic and can damage DNA, leading to cell death. nih.gov

The chemical reduction of the nitro group in this compound and its derivatives can be achieved using a variety of standard laboratory reagents. The choice of reagent often depends on the presence of other functional groups in the molecule. wikipedia.org

Common Reagents for Nitro Group Reduction

| Reagent/Method | Description | Selectivity |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C) | A common and efficient method for reducing both aromatic and aliphatic nitro groups. | Highly effective but can also reduce other functional groups like alkenes and alkynes. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Raney Nickel) | An alternative to Pd/C, often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com | Reduces nitro groups effectively. |

| Metal/Acid Systems (e.g., Fe/HCl, Zn/HCl, SnCl₂/HCl) | These classical methods use a metal in an acidic medium to effect the reduction. SnCl₂ is considered a mild option. commonorganicchemistry.comresearchgate.net | Generally provides good yields for the conversion of nitroarenes to anilines. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for the reduction of nitroarenes. | Can be used under milder conditions. wikipedia.org |

The reduction is not only a method for synthesis but also the fundamental mechanism of action for many nitroimidazole-based drugs. For instance, hypoxia-activated prodrugs are designed to be stable and non-toxic until they reach the hypoxic environment of a tumor, where the nitro group is reduced, releasing a potent cytotoxic agent. acs.org

Acylation Reactions for Complex Structure Formation

Acylation is a key strategy for building more complex molecules from the nitroimidazole scaffold. While direct acylation of the imidazole ring of this compound can be challenging, related nitroimidazole derivatives are frequently acylated at various positions to create compounds with specific biological functions.

One common approach involves the acylation of a hydroxyl group attached to a side chain of the nitroimidazole core. For example, ester derivatives of secnidazole, a 5-nitroimidazole, have been synthesized by reacting its secondary alcohol group with various acyl chlorides and anhydrides in the presence of pyridine. jocpr.com This method allows for the attachment of different lipophilic or functional groups to modulate the compound's properties. jocpr.com

Another strategy involves introducing functional groups onto the imidazole ring itself, which can then be used as handles for acylation or other modifications. For example, a 2-nitroimidazole linker designed for ligand-targeted drug delivery was synthesized and branched at the C-4 position. acs.org This linker, after being attached to the drug paclitaxel (B517696), could then be conjugated to targeting ligands via click chemistry, demonstrating a sophisticated use of the nitroimidazole scaffold to create a complex, multi-component drug delivery system. acs.org

Conversion to Related Radiosensitizers and Prodrugs

This compound serves as a valuable precursor for the synthesis of important therapeutic agents, including radiosensitizers and hypoxia-activated prodrugs. The 2-nitroimidazole core is fundamental to their function, as it can be selectively reduced in hypoxic tumor cells. nih.gov

Radiosensitizers: These compounds increase the susceptibility of hypoxic tumor cells to radiation therapy. The electron-affinic nature of the nitro group mimics oxygen, "fixing" radiation-induced DNA damage and making it permanent, ultimately leading to cell death. nih.gov While nimorazole (B1678890) is used clinically, research continues to develop new and more effective radiosensitizers based on the nitroimidazole structure. nih.gov

Hypoxia-Activated Prodrugs: This class of drugs is designed to be inactive until they encounter the low-oxygen environment of a tumor. The reduction of the nitro group triggers the release of a cytotoxic agent. A notable example is the development of a branched 2-nitroimidazole linker for paclitaxel (PTX). acs.org

Design: A 2-nitroimidazole linker was designed to be attached to the 2'-OH group of paclitaxel. acs.org

Activation Mechanism: Under hypoxic conditions, the nitro group is reduced to an amino group. This triggers a self-immolative cyclization reaction (forming a six-membered ring), which rapidly releases the active paclitaxel drug inside the tumor. acs.org

Selectivity: These prodrugs show considerable stability in normal physiological conditions and plasma but are rapidly activated by nitroreductase enzymes in hypoxic environments, leading to selective cytotoxicity toward hypoxic tumor cells. acs.org

The conversion of simple intermediates like this compound into these sophisticated prodrugs and radiosensitizers demonstrates the versatility of the 2-nitroimidazole scaffold in modern medicinal chemistry.

Synthesis of Conjugates and Complexes for Imaging and Therapeutic Research

The unique property of 2-nitroimidazoles to selectively accumulate in hypoxic tissues makes them ideal candidates for developing imaging agents to non-invasively detect and monitor tumor hypoxia. This compound and its derivatives are used as foundational structures for creating conjugates with imaging moieties, such as radioisotopes for Positron Emission Tomography (PET) or fluorescent dyes.

PET Imaging Agents: PET imaging requires labeling the molecule with a positron-emitting radionuclide. This is typically achieved by synthesizing a derivative of the nitroimidazole that can be easily radiolabeled.

Fluorine-18 Labeling: Fluorine-18 ([¹⁸F]) is a commonly used PET isotope. Researchers have synthesized precursors from 2-nitroimidazole that can be radiolabeled with [¹⁸F]fluoride. For example, 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide ([¹⁸F]NEFA) and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-fluoroacetate ([¹⁸F]NEFT) were developed as potential PET tracers for tumor hypoxia. nih.gov

Gallium-68 Labeling: Gallium-68 ([⁶⁸Ga]) is another important PET isotope obtained from a generator. To chelate the ⁶⁸Ga³⁺ ion, the nitroimidazole molecule is conjugated to a bifunctional chelating agent like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). researchgate.net These ⁶⁸Ga-labeled nitroimidazole derivatives have shown promise for hypoxia imaging due to their hydrophilicity, which allows for faster clearance from non-target tissues and results in high target-to-background ratios. researchgate.net

Fluorescent Probes: In addition to radioisotopes, fluorescent molecules can be conjugated to the nitroimidazole scaffold to create probes for preclinical research, such as in confocal microscopy. cardiff.ac.uk For example, a naphthalimide fluorophore was attached to a 2-nitroimidazole derivative to visualize its uptake and distribution in cells. cardiff.ac.uk

Targeted Therapeutic Conjugates: Beyond imaging, conjugation is used to create targeted therapies. As described previously, a 2-nitroimidazole linker was conjugated not only to the drug paclitaxel but also to targeting ligands like glucose and acetazolamide (B1664987). acs.org This creates a "three-in-one" system that uses the ligand to target specific cell surface receptors (e.g., glucose transporters or carbonic anhydrase IX, which are overexpressed in many tumors), the nitroimidazole as a hypoxia-activated trigger, and the paclitaxel as the therapeutic payload. acs.org

Examples of Nitroimidazole Conjugates

| Conjugate Type | Moiety Attached | Purpose | Reference |

|---|---|---|---|

| PET Tracer | Fluorine-18 ([¹⁸F]) | Non-invasive imaging of tumor hypoxia | nih.gov |

| PET Tracer | Gallium-68 ([⁶⁸Ga]) via NOTA/DOTA chelators | Non-invasive imaging of tumor hypoxia | researchgate.net |

| Prodrug Conjugate | Paclitaxel (chemotherapy drug) | Hypoxia-activated cancer therapy | acs.org |

| Targeted Prodrug | Paclitaxel and Glucose/Acetazolamide | Targeted, hypoxia-activated cancer therapy | acs.org |

| Fluorescent Probe | Naphthalimide | Cellular imaging and mechanistic studies | cardiff.ac.uk |

Mechanistic Investigations of Biological Activity in Preclinical Models

Hypoxia-Selective Bioreduction and Activation

The selective toxicity of Methyl 2-nitroimidazole-1-acetate towards hypoxic cells is a well-documented phenomenon for the broader class of 2-nitroimidazoles. This selectivity is conferred by the reductive metabolism of the nitro group, a process that is favored in oxygen-deficient environments.

Enzymatic One-Electron Reduction and Radical Anion Formation

The initial step in the activation of this compound is a one-electron reduction of its nitro group, catalyzed by various cellular reductases. This enzymatic reaction leads to the formation of a nitro radical anion. This process is reversible in the presence of oxygen, which can oxidize the radical anion back to the parent compound, thereby preventing its accumulation in well-oxygenated, healthy tissues. This "futile cycling" is a key determinant of the hypoxia-selective action of 2-nitroimidazoles.

Further Reductions and Reactive Intermediate Generation under Hypoxia

Under hypoxic conditions, the newly formed nitro radical anion can undergo further reduction steps. These subsequent reductions are less reversible and lead to the generation of a cascade of highly reactive intermediates, including nitroso and hydroxylamine derivatives. These reactive species are potent electrophiles and are considered the primary mediators of the cytotoxic effects of 2-nitroimidazoles. The generation of these intermediates is significantly enhanced in the low-oxygen environment of tumors, leading to their selective accumulation and cytotoxic action in these tissues.

Formation of Covalent Adducts with Cellular Macromolecules (DNA, RNA, Proteins)

The highly reactive intermediates generated from the reduction of this compound can readily react with and form covalent adducts with essential cellular macromolecules. These include DNA, RNA, and proteins. The formation of these adducts disrupts the normal function of these macromolecules, leading to cellular dysfunction and, ultimately, cell death. The extent of adduct formation is directly related to the degree of hypoxia and the activity of cellular reductases. While the formation of protein adducts is a common consequence of 2-nitroimidazole (B3424786) activation, the specific interactions with DNA and RNA contribute significantly to the compound's cytotoxic and mutagenic potential.

Cellular Interactions and Pathways

The cytotoxic effects of this compound are mediated through its interaction with various cellular components and the subsequent disruption of critical cellular pathways.

Interaction with Bacterial DNA Leading to Strand Breaks

In bacterial systems, particularly anaerobic bacteria, the reactive intermediates of 2-nitroimidazole reduction have been shown to interact directly with DNA. This interaction can lead to the destabilization of the DNA helix and the induction of strand breaks. The damage to the bacterial genome inhibits DNA replication and transcription, ultimately leading to bacterial cell death. This mechanism is a cornerstone of the antimicrobial activity of many nitroimidazole-based drugs.

Mechanisms of Radiosensitization

The clinical utility of 2-nitroimidazoles in oncology is primarily based on their ability to act as radiosensitizers, selectively increasing the sensitivity of hypoxic tumor cells to radiation therapy. nih.govnih.gov This radiosensitizing effect is dependent on the intact molecule, whereas the cytotoxic effects rely on its bioreductive metabolism. researchgate.net

The primary mechanism of radiosensitization by 2-nitroimidazoles is their ability to mimic the effects of molecular oxygen. nih.govubc.capatsnap.com Oxygen is a potent radiosensitizer that "fixes" radiation-induced free radical damage in DNA, making it permanent and irreparable. In the absence of oxygen, these DNA radicals can be chemically repaired by endogenous thiols like glutathione. Electron-affinic compounds such as nitroimidazoles function by reacting with these DNA free radicals, a process that prevents their repair and thus enhances cell killing. ubc.ca

Under hypoxic conditions, the nitro group of the compound undergoes reduction, generating reactive intermediates that can interact with cellular macromolecules, including DNA. patsnap.commdpi.com The protonated one-electron nitro radical anion has been suggested as a possible active species responsible for causing DNA damage. nih.gov This oxygen-mimetic action effectively substitutes for oxygen in fixing radiation-induced DNA damage in oxygen-deficient environments. openmedscience.com

The selective activity of 2-nitroimidazoles in hypoxic cells is the cornerstone of their therapeutic application. ubc.capatsnap.com Hypoxia is a common feature of solid tumors and is a major cause of resistance to radiation therapy. patsnap.com Nitroimidazoles capitalize on the unique biochemical environment of hypoxic cells. openmedscience.com The nitro group undergoes enzymatic one-electron reductions to form a radical anion. openmedscience.com In well-oxygenated, normal tissues, this reaction is reversible because oxygen, being more electron-affinic, can readily oxidize the radical anion back to the parent compound. nih.govopenmedscience.com This "futile cycling" prevents the accumulation of toxic metabolites in normal tissues. nih.gov

However, in the absence of oxygen, the radical anion can undergo further reduction, leading to the formation of highly reactive intermediates, such as the nitroso derivative. nih.govresearchgate.net These reactive species can then bind to cellular macromolecules, leading to both direct cytotoxicity and radiosensitization. openmedscience.com This oxygen-sensitive reductive activation ensures that the drug's effects are localized to the hypoxic regions of a tumor, thereby increasing the efficacy of radiotherapy in these resistant areas while minimizing damage to surrounding healthy tissue. patsnap.comopenmedscience.com

Preclinical Biological Activity and Therapeutic Potential

Antimicrobial Properties in Research Models

The nitroimidazole class is well-established for its antimicrobial effects, particularly against anaerobic bacteria and certain protozoa. mdpi.com The initial discovery of azomycin (B20884) (2-nitroimidazole) was based on its antibacterial properties. nih.gov

Activity against Bacteria

Derivatives of 2-nitroimidazole (B3424786) have demonstrated activity against a range of bacteria. nih.gov This class of compounds is known to be effective against anaerobic bacteria, with their mechanism of action tied to the generation of free radicals upon reduction of the nitro group, which in turn damages bacterial cells. researchgate.netnih.gov Studies on the broader class of 2-nitroimidazoles have shown that increasing the lipophilicity at certain positions on the imidazole (B134444) ring can enhance antimicrobial activity against Gram-positive bacteria. nih.gov While specific data on the antibacterial spectrum of Methyl 2-nitroimidazole-1-acetate is not detailed in the provided research, the activity of the parent scaffold suggests potential efficacy. For instance, metronidazole (B1676534), a related 5-nitroimidazole, is a cornerstone for treating infections caused by anaerobic bacteria like Clostridium difficile and Helicobacter pylori. nih.govmdpi.com

Efficacy against Pathogenic Yeasts

While the primary focus of nitroimidazole research has been on bacteria and protozoa, some studies have explored their activity against other microbes. nih.gov The general screening of 2-nitroimidazole derivatives has included fungi. nih.gov However, detailed research specifically documenting the efficacy of this compound against pathogenic yeasts is not prominently featured in the available literature.

Antiparasitic Activity in Experimental Systems

Nitroimidazoles are first-line drugs for treating several parasitic diseases, including amebiasis, giardiasis, and trichomoniasis. nih.govjscimedcentral.com This efficacy is largely attributed to their activation within these microaerophilic or anaerobic organisms. mq.edu.auresearchgate.net

Efficacy against Protozoa (e.g., Trichomonas vaginalis, Entamoeba histolytica, Trypanosoma cruzi)

The 2-nitroimidazole class has shown significant potential against various protozoan pathogens. nih.gov

Trichomonas vaginalis : Infections caused by T. vaginalis are typically treated with 5-nitroimidazoles like metronidazole and tinidazole. nih.govnih.gov Resistance to these drugs is a growing concern, prompting research into new derivatives. nih.govresearchgate.netmdpi.com The mechanism of action involves the drug's entry via passive diffusion and subsequent activation through reduction by proteins in the parasite's hydrogenosomes. nih.gov While 5-nitroimidazoles are the standard, the foundational activity of the nitroimidazole scaffold suggests that 2-nitroimidazole derivatives could also be explored.

Entamoeba histolytica : Amoebiasis, caused by E. histolytica, is another primary indication for nitroimidazole drugs. jscimedcentral.commdpi.com Metronidazole is the drug of choice, acting through intracellular reduction to generate toxic free radicals that damage the parasite's DNA. jscimedcentral.commq.edu.au The drug's effectiveness relies on the parasite's metabolic pathways, with proteins like thioredoxin reductase playing a central role in the activation process. mq.edu.aunih.gov Research into new nitroimidazole-indole conjugates has shown promising inhibitory activity against E. histolytica in vitro. jscimedcentral.com

Trypanosoma cruzi : this compound is a direct precursor in the synthesis of Benznidazole (B1666585), a 2-nitroimidazole drug used to treat Chagas disease, which is caused by Trypanosoma cruzi. nih.govnih.gov This underscores the therapeutic relevance of the this compound structure. Benznidazole and other nitroheterocycles are activated by a parasite-specific nitroreductase (TcNTR), which reduces the nitro group to generate cytotoxic metabolites that kill the parasite. nih.govacs.org Studies evaluating various nitrotriazole and 2-nitroimidazole derivatives have shown that some compounds are significantly more potent than benznidazole against T. cruzi. nih.gov

| Compound | Target Organism | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Nitrotriazole Derivative 8 | T. cruzi | 0.39 µM | nih.gov |

| 2-Nitroimidazole Derivative 9 | T. cruzi | 3.05 µM | nih.gov |

| Carbonyl Derivative 5 (Nitrotriazole) | T. cruzi | 1.80 µM | nih.gov |

| Carbonyl Derivative 6 (2-Nitroimidazole) | T. cruzi | 90.90 µM | nih.gov |

Potential against Antitubercular Pathogens

The 2-nitroimidazoles were among the first in their class to be identified with antimycobacterial activity in the 1970s. nih.gov They possess a higher reduction potential than 5-nitroimidazoles, allowing for more ready activation. nih.gov Research has demonstrated that 2-nitroimidazole is a potent agent against the active, replicating stage of Mycobacterium tuberculosis and shows significant efficacy against intracellular bacilli within human macrophages. nih.gov The minimal bactericidal concentrations against M. bovis BCG and M. tuberculosis H37Ra were found to be 0.226 µg/mL and 0.556 µg/mL, respectively. nih.gov However, the compound was less effective against dormant, non-replicating forms of the bacteria. nih.gov Newer bicyclic 4-nitroimidazoles, such as pretomanid (B1679085) and delamanid, have been successfully developed as drugs for treating multi-drug-resistant tuberculosis, highlighting the enduring potential of this chemical class. nih.govsemanticscholar.org

| Compound | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 2-nitroimidazole | M. bovis BCG | 0.226 µg/mL | nih.gov |

| 2-nitroimidazole | M. tuberculosis H37Ra | 0.556 µg/mL | nih.gov |

| Vinyl-substituted 2-nitroimidazole | M. tuberculosis | Increased potency noted | nih.gov |

Anticancer Research and Hypoxia Targeting

A defining feature of solid tumors is the presence of hypoxic regions, where low oxygen levels contribute to resistance against radiation and chemotherapy. nih.gov Nitroimidazoles are a class of electron-affinic molecules that can diffuse into cells and are selectively reduced and trapped under hypoxic conditions. nih.govnih.gov This property makes them ideal candidates for developing hypoxia-targeted therapeutics and imaging agents. nih.govresearchgate.net

The 2-nitroimidazoles, in particular, have been extensively investigated as radiosensitizers and hypoxia-selective cytotoxins. nih.govnih.gov Upon reduction in hypoxic cancer cells, they can form adducts with cellular macromolecules, including proteins, leading to cellular stress, compromised DNA replication, and ultimately cell death or growth inhibition (cytostasis). nih.gov For example, studies with the 2-nitroimidazole derivatives IAZA and FAZA showed they could alter cell morphology and slow cell cycle progression in hypoxic head and neck cancer cells. nih.gov A related compound, methyl 2-nitroimidazole-1-acetohydroxamate (KIN-804), was specifically synthesized to target tumor hypoxia and was shown to inhibit antioxidant enzymes in tumor-bearing mice. nih.gov Research on N-alkyl-nitroimidazoles has demonstrated their cytotoxic potential against human breast (MDA-MB-231) and lung (A549) cancer cell lines, with N-methyl-nitroimidazole showing significant activity. benthamopen.comopenmedicinalchemistryjournal.com

Inhibition of Tumor Growth in Non-Human Models

There is no publicly available research detailing the standalone efficacy of this compound in inhibiting tumor growth in animal models. Studies on other N-alkyl nitroimidazoles have shown some antitumor activity in vitro against cell lines like A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma), but this data is not specific to the methyl acetate (B1210297) derivative. openmedicinalchemistryjournal.com

Enhancement of Chemotherapeutic Agents in Preclinical Studies

The potential of this compound to enhance the effects of conventional chemotherapeutic agents has not been documented in preclinical studies. The concept of using nitroimidazoles to increase the efficacy of chemotherapy, known as chemopotentiation, has been demonstrated with other compounds in this class, such as misonidazole (B1676599). nih.gov This effect is often linked to the induction of tumor hypoxia, which can render some cancer cells more susceptible to certain types of chemotherapy. nih.gov However, no such investigations have been published for this compound.

Structure Activity Relationships Sar and Structural Modifications

Impact of Substitution on the Nitroimidazole Ring

The nitroimidazole ring is the essential pharmacophore of the molecule, and its biological action is primarily driven by the nitro (NO₂) group. mdpi.commdpi.com The position of this group is critical; 2-nitroimidazoles, such as Methyl 2-nitroimidazole-1-acetate, generally exhibit different electronic properties and biological activities compared to their 4-nitro or 5-nitro counterparts. rsc.orgnih.gov The nitro group acts as a strong electron-withdrawing group, which is fundamental to the compound's mechanism of action. mdpi.com

The biological activity of nitroimidazoles, particularly their use as radiosensitizers for hypoxic cells, is strongly correlated with their electron affinity. nih.govnih.gov These compounds function by mimicking oxygen's ability to "fix" radiation-induced damage in cellular DNA. This process is dependent on the one-electron reduction potential of the compound. A higher or more positive reduction potential indicates a greater electron affinity, meaning the compound is more easily reduced. rsc.orgresearchgate.net

Under hypoxic conditions, the nitro group undergoes enzymatic reduction to form a highly reactive nitro radical anion. nih.govopenmedscience.com In the presence of oxygen, this reaction is reversible, and the parent compound is regenerated, which spares normal, well-oxygenated tissues. openmedscience.com However, in oxygen-deficient environments, further reduction occurs, leading to the formation of cytotoxic species that can covalently bind to cellular macromolecules like DNA, causing cell death. nih.govnih.gov

Research has established a clear relationship: the higher the electron affinity of a nitroimidazole, the lower the concentration needed to achieve a specific level of biological effect, such as radiosensitization. researchgate.net Studies measuring the one-electron reduction potentials (E¹₇) of various nitroimidazoles have quantified this relationship. For instance, 2-nitroimidazoles consistently show more positive reduction potentials than 5-nitroimidazoles, rendering them more efficient as hypoxic cell sensitizers. rsc.org

| Nitroimidazole Compound | One-Electron Reduction Potential at pH 7 (E¹₇ in mV) | Reference |

|---|---|---|

| 1-(2-hydroxyethyl)-2-nitroimidazole | -398 mV | rsc.org |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 mV | rsc.org |

| 4-nitroimidazole | ≤–527 mV | rsc.org |

| 5-formyl-1-methyl-2-nitroimidazole | -243 mV | rsc.org |

The acid-dissociation constant (pKa) of substituents on the nitroimidazole molecule can influence its distribution and, consequently, its biological activity. The introduction of weakly basic functional groups into the side chain of 2-nitroimidazoles has been explored as a strategy to enhance radiosensitizing efficiency. nih.gov

The rationale is that the slightly acidic microenvironment of many hypoxic tumors (due to lactic acid accumulation) would lead to the protonation of a basic substituent. This "ion trapping" can cause the compound to accumulate selectively within the target hypoxic regions. Such an increase in intracellular concentration at the site of action can lead to a significant enhancement in radiosensitization, with some analogues showing up to a tenfold increase in efficiency in vitro compared to what would be expected based on their reduction potential alone. nih.gov

Role of the Acetate (B1210297) Group and its Modifications

The side chain at the N-1 position of the imidazole (B134444) ring plays a crucial role in modulating the compound's pharmacological properties. In this compound, this is a methyl acetate group (-CH₂COOCH₃).

A prominent example of such derivatization is the synthesis of Benznidazole (B1666585). In this process, the methyl ester of this compound is converted via aminolysis with benzylamine (B48309) into an N-benzylamide. nih.gov This modification results in Benznidazole, a drug used in the treatment of Chagas disease. nih.govmdpi.com Another example is the synthesis of Methyl 2-nitroimidazole-1-acetohydroxamate (KIN-804), a derivative developed to enhance radiosensitizing activity while potentially reducing toxicity. nih.gov

| Starting Compound | Modification of Acetate Group | Resulting Derivative | Primary Application | Reference |

|---|---|---|---|---|

| This compound | Amidation with benzylamine | Benznidazole | Anti-parasitic (Chagas disease) | nih.gov |

| This compound | Conversion to a hydroxamate | Methyl 2-nitroimidazole-1-acetohydroxamate (KIN-804) | Experimental radiosensitizer | nih.gov |

Relationship between Lipophilicity and Biological Distribution in Preclinical Models

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). For nitroimidazole-based compounds, lipophilicity governs their ability to penetrate cell membranes and distribute from the bloodstream into tissues, including solid tumors. nih.govoup.com

The relationship between lipophilicity, typically measured as the octanol-water partition coefficient (P, or log P), and radiosensitizing efficiency has been systematically studied. In one study involving nine different nitroimidazoles with similar electronic properties but widely varying lipophilicities, a clear trend emerged. researchgate.netnih.gov For compounds with low lipophilicity, the sensitization efficiency was relatively similar. However, efficiency increased markedly for compounds with a partition coefficient (P) greater than approximately 3.5. researchgate.netnih.govpsu.edu One highly lipophilic compound was found to be an order of magnitude more potent than its less lipophilic counterparts, achieving the same level of radiosensitization at a much lower concentration. researchgate.netnih.gov

Preclinical biodistribution studies in animal models further illuminate this relationship. For example, studies with the 2-nitroimidazole (B3424786) EF5 in mice bearing EMT6 tumors showed that the drug was able to distribute to all tissues, demonstrating its ability to cross biological barriers. researchgate.net Over time, unbound drug is cleared, while the compound becomes reductively activated and bound in hypoxic tissues. This selective retention in tumors, liver, and other potentially hypoxic areas is a hallmark of this class of compounds and is influenced by both lipophilicity and the tissue's metabolic environment. researchgate.net

| Lipophilicity (Octanol:Water Partition Coefficient, P) | Observed Effect on Radiosensitization Efficiency | Reference |

|---|---|---|

| Low (P < 3.5) | Similar, lower efficiency among compounds. | researchgate.netnih.gov |

| High (P > 3.5) | Increased efficiency of sensitization. | researchgate.netnih.gov |

| High (specific compound) | Achieved same sensitization as less lipophilic drugs at ~10x lower concentration. | researchgate.netnih.gov |

Tissue Penetration (e.g., Tumor, Brain)

The ability of nitroimidazole-based radiosensitizers to penetrate target tissues, particularly solid tumors and the central nervous system (CNS), is a determining factor in their efficacy and toxicity. This penetration is largely governed by the compound's lipophilicity, which facilitates passive diffusion across biological membranes nih.gov.

For 2-nitroimidazoles, a direct correlation exists between lipophilicity and the rate of penetration into tissues, including nervous tissue nih.gov. More lipophilic compounds generally exhibit faster diffusion. However, this increased CNS penetration is also associated with higher neurotoxicity, a dose-limiting factor for many early nitroimidazoles nih.govtandfonline.com.

Conversely, structural modifications that increase hydrophilicity are employed to mitigate this toxicity. Etanidazole (B1684559), a 2-nitroimidazole analog, was specifically designed to be less lipophilic than misonidazole (B1676599) to reduce its passage across the blood-brain barrier (BBB) nih.gov. Studies in patients with high-grade gliomas showed that etanidazole penetration into brain tumors is possible, though highly variable. This penetration depends on the degree of BBB disruption caused by the tumor or prior radiation therapy nih.gov. In some cases, etanidazole concentrations in malignant tissue were found to be high, indicating that even more hydrophilic agents can accumulate effectively in brain tumors where the BBB is compromised nih.gov.

The ester group of this compound suggests a degree of lipophilicity that would allow for passive diffusion into tissues. Its specific penetration profile into tumors and the brain would be a balance between this lipophilicity and its susceptibility to hydrolysis by tissue esterases, which would alter its structure and polarity.

Table 1: Comparative Tissue Penetration of Nitroimidazole Analogs

| Compound | Class | Key Structural Feature | CNS/Brain Penetration | Tumor Penetration Characteristics |

| Metronidazole (B1676534) | 5-Nitroimidazole | Methyl and hydroxyethyl (B10761427) side chains | High; reaches 60-100% of plasma concentrations in most tissues, including CNS. researchgate.netmdpi.com | Wide distribution into various tissues. |

| Misonidazole | 2-Nitroimidazole | Methoxypropyl side chain | High; lipophilic nature facilitates crossing of the blood-brain barrier, linked to neurotoxicity. nih.govtandfonline.com | Effective penetration into solid tumors. tandfonline.com |

| Etanidazole | 2-Nitroimidazole | Hydroxylated side chain (more hydrophilic) | Slower penetration into nervous tissue compared to misonidazole. nih.gov Penetration into brain tumors is variable and depends on BBB integrity. nih.gov | Designed for better therapeutic ratio by balancing efficacy and reduced CNS toxicity. nih.gov |

| Nimorazole (B1678890) | 5-Nitroimidazole | Morpholinoethyl side chain | Lower lipophilicity than misonidazole, associated with reduced neurotoxicity. nih.gov | Used clinically for head and neck cancers, indicating effective tumor concentration. tandfonline.com |

Clearance Kinetics and Retention in Experimental Tumors

The clearance pathways and retention times of nitroimidazoles in tumors are closely linked to their structural properties, particularly lipophilicity. These pharmacokinetic parameters influence both the therapeutic window and potential toxicity of the compounds nih.gov.

More lipophilic nitroimidazoles are primarily cleared through metabolism, mainly in the liver. Their elimination half-lives can be shortened by the induction of hepatic enzymes nih.gov. Misonidazole's metabolism, for instance, can become saturated at higher doses, leading to dose-dependent kinetics nih.gov. In contrast, more hydrophilic derivatives, such as etanidazole, are predominantly eliminated via renal clearance and tend to have shorter plasma half-lives in certain species nih.gov.

A critical feature for efficacy is the selective retention of these compounds in hypoxic tumor cells. The 2-nitroimidazole structure is effectively "trapped" in hypoxic environments through a reduction mechanism, allowing the compound or its metabolites to accumulate nih.gov. This accumulation is key to both radiosensitization and their use as hypoxia imaging agents researchgate.net.

Studies with a technetium-labeled 2-methyl-5-nitroimidazole (B138375) complex in mice with fibrosarcoma demonstrated this principle. The agent showed significant tumor accumulation, with the tumor-to-muscle concentration ratio increasing dramatically from 1.75 at 30 minutes to 17 at 180 minutes post-injection nih.gov. This highlights effective tumor retention. However, its clearance from the blood was slow, which can be a disadvantage nih.gov. The primary clearance route for this complex was hepatobiliary nih.gov.

For this compound, its clearance would likely involve both metabolic and renal pathways. The ester linkage would be susceptible to enzymatic cleavage, producing more polar metabolites that could be readily excreted by the kidneys. Its retention in tumors would depend on the rate of its intracellular reduction under hypoxic conditions versus its rate of diffusion and clearance.

Table 2: Clearance and Tumor Retention Characteristics of Nitroimidazoles

| Compound | Primary Clearance Route | Plasma Half-life Characteristics | Tumor Retention Mechanism |

| Misonidazole | Primarily metabolic (hepatic). nih.gov | Can be dose-dependent due to saturable metabolism. nih.gov | Selective retention of the 2-nitroimidazole moiety in hypoxic cells via reduction. nih.gov |

| Etanidazole | Primarily renal. nih.gov | Generally shorter than misonidazole in some species (e.g., dog). nih.gov | Functions as an oxygen-mimetic, retained in hypoxic regions. nih.gov |

| Metronidazole | Extensively metabolized by the liver. researchgate.net | Parent compound has a relatively short half-life; active hydroxy metabolite has a longer half-life. researchgate.net | Reduction by anaerobic organisms and hypoxic cells. |

| 2-methyl-5-nitroimidazole complex | Hepatobiliary. nih.gov | Slow clearance from blood. nih.gov | Showed increasing tumor/muscle ratio over time, indicating significant retention. nih.gov |

Comparative SAR with Other Nitroimidazole Analogs

The therapeutic potential of a nitroimidazole is a delicate balance between its radiosensitizing efficiency and its toxicity, both of which are dictated by its chemical structure. Key comparisons are often made based on the position of the nitro group (e.g., 2-nitro vs. 5-nitro) and the nature of the side chains, which modulates lipophilicity nih.govtandfonline.com.

In general, 2-nitroimidazoles like misonidazole are more potent radiosensitizers than 5-nitroimidazole analogs such as metronidazole tandfonline.comnih.gov. This is attributed to the higher electron affinity of the 2-nitroimidazoles, which makes them more effective at "fixing" radiation-induced DNA damage in the absence of oxygen tandfonline.com. This compound, being a 2-nitroimidazole, belongs to this more potent class of radiosensitizers.

The major challenge with early, highly effective 2-nitroimidazoles like misonidazole was dose-limiting neurotoxicity, a direct consequence of its lipophilic character that allowed it to readily enter the central nervous system nih.gov. This prompted the development of second-generation analogs. Etanidazole was synthesized by modifying the side chain of a misonidazole-like structure to include a hydroxyl group, thereby increasing its hydrophilicity tandfonline.com. This modification successfully reduced neurotoxicity by limiting CNS penetration while retaining radiosensitizing activity nih.govtandfonline.com.

Nimorazole, a 5-nitroimidazole, is less electron-affinic than the 2-nitroimidazoles but has found clinical success, particularly in head and neck cancers. Its lower lipophilicity compared to misonidazole results in reduced neurotoxicity, providing a wider therapeutic window despite its lower intrinsic sensitizing efficiency tandfonline.comnih.gov.

Table 3: Comparative Structure-Activity Relationships of Nitroimidazole Analogs

| Compound | Class | Lipophilicity | Key SAR Insight |

| This compound | 2-Nitroimidazole | Moderately lipophilic (inferred from ester structure) | As a 2-nitroimidazole, possesses high intrinsic radiosensitizing potential. The ester group influences its pharmacokinetic profile. |

| Metronidazole | 5-Nitroimidazole | Less lipophilic than misonidazole | Lower electron affinity and radiosensitizing efficiency than 2-nitroimidazoles. tandfonline.com Good tissue distribution. researchgate.net |

| Misonidazole | 2-Nitroimidazole | Lipophilic nih.gov | High radiosensitizing efficiency but limited by dose-dependent neurotoxicity due to high CNS penetration. tandfonline.comnih.gov |

| Etanidazole | 2-Nitroimidazole | Hydrophilic (less lipophilic than misonidazole) tandfonline.com | Side chain modification reduces lipophilicity and neurotoxicity while maintaining efficacy. nih.govnih.gov |

| Nimorazole | 5-Nitroimidazole | Less lipophilic than misonidazole | Clinically successful due to a favorable therapeutic ratio, with reduced toxicity allowing for effective dosing. tandfonline.comnih.gov |

Advanced Research Applications and Methodologies

Applications as Chemical Intermediates in Organic Synthesis

Methyl 2-nitroimidazole-1-acetate serves as a versatile intermediate in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules and for the implementation of molecular hybridization strategies.

The chemical structure of this compound makes it a valuable precursor in multi-step synthetic pathways. A notable example of its application is in the synthesis of Benznidazole (B1666585). In this process, 2-nitroimidazole (B3424786) is condensed with methyl chloroacetate (B1199739) in the presence of a base to yield methyl-2-nitro-1-imidazolylacetate. This intermediate is then treated with benzylamine (B48309) to produce Benznidazole, a significant therapeutic agent nih.gov. This synthesis highlights the role of the methyl acetate (B1210297) group as a reactive site for further molecular elaboration.

The utility of the 2-nitroimidazole scaffold extends to the synthesis of various derivatives with potential therapeutic applications. For instance, the alkylation of 2-methyl-5-nitroimidazole (B138375) and 4-nitroimidazole is sensitive to the position of the nitro group and the reaction conditions, allowing for regioselective synthesis of N-alkyl derivatives researchgate.net. This demonstrates the adaptability of the nitroimidazole core, a key feature of this compound, in constructing a library of compounds for biological screening.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a modified selectivity profile mdpi.com. The 2-nitroimidazole core, present in this compound, is a key pharmacophoric unit in this approach. For example, 2-nitro-1-vinyl-1H-imidazole is highlighted as a useful building block in molecular hybridization for designing new antiparasitic drugs mdpi.com. The vinyl group allows for coupling reactions to link the 2-nitroimidazole pharmacophore to other bioactive molecules mdpi.com. This strategy of linking different molecular motifs can lead to compounds with improved efficacy and reduced side effects mdpi.com.

Development of Diagnostic and Imaging Agents

The 2-nitroimidazole moiety of this compound is a critical component in the development of diagnostic and imaging agents, particularly for targeting hypoxic tumors. The nitro group undergoes bioreduction under low oxygen conditions, leading to the trapping of the molecule within hypoxic cells.

A variety of radioisotopes have been incorporated into 2-nitroimidazole derivatives to create imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) researchgate.net.

¹⁸F Labeling: Fluorine-18 is a commonly used PET isotope. The synthesis of ¹⁸F-labeled 2-nitroimidazole derivatives often involves nucleophilic substitution reactions. For instance, bromo-substituted precursors of 2-nitroimidazole analogs can be radiolabeled with [¹⁸F]F⁻ nih.govresearchgate.net. The synthesis of N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl) acetamide ([¹⁸F]FBNA) was achieved through acylation with 4-[¹⁸F]fluorobenzylamine, resulting in good radiochemical yields nih.gov. Another approach involves a one-step labeling of a 2-nitroimidazole precursor conjugated with a chelating agent like NOTA with Al¹⁸F nih.gov.

⁹⁹ᵐTc Labeling: Technetium-99m is a widely used SPECT isotope. Isocyanide-containing 2-nitroimidazole derivatives have been synthesized and labeled with ⁹⁹ᵐTc to create stable complexes for hypoxia imaging researchgate.net.

Other Isotopes: Commercial efforts have also focused on labeling 2-nitroimidazole derivatives with isotopes such as ¹³¹I, ¹²³I, and ⁶⁴Cu to develop multimodal imaging agents researchgate.net.

Radiolabeled 2-nitroimidazole derivatives are designed to selectively accumulate in hypoxic tissues. The underlying mechanism involves the enzyme-mediated one-electron reduction of the nitro group to a radical anion. In the presence of oxygen, this reaction is reversible. However, in hypoxic cells, further reduction occurs, leading to the formation of reactive species that bind to cellular macromolecules, effectively trapping the imaging agent nih.govresearchgate.net.

Numerous ¹⁸F-labeled 2-nitroimidazole derivatives have been developed as PET radiotracers for imaging tumor hypoxia, with [¹⁸F]-FMISO being the most extensively studied nih.govkoreascience.kr. However, due to some limitations of [¹⁸F]FMISO, such as slow clearance from normoxic tissues, new derivatives with improved pharmacokinetic properties are continuously being developed nih.govkoreascience.kr. These newer agents often aim for increased hydrophilicity to enhance clearance from non-target tissues and improve the tumor-to-background ratio frontiersin.orgnih.gov. For example, a novel ¹⁸F-labeled 2-nitroimidazole derivative, Al¹⁸F-NOTA-NI, was designed to be more hydrophilic and showed rapid elimination from normal tissues nih.govfrontiersin.org.

Preclinical studies in animal models are crucial for evaluating the potential of new imaging agents. Biodistribution studies of various radiolabeled 2-nitroimidazole derivatives have been conducted in tumor-bearing mice to assess their uptake in tumors and other organs.

For instance, biodistribution studies of two novel ¹⁸F-labeled 2-nitroimidazole analogs, [¹⁸F]NEFA and [¹⁸F]NEFT, were carried out in EMT-6 tumor-bearing mice. The results showed significant tumor uptake and rapid clearance for both compounds nih.govresearchgate.netnih.gov. Similarly, the biodistribution of Al¹⁸F-NOTA-NI was evaluated in ECA109 xenografted mice, revealing that the agent was primarily excreted via the kidneys and showed clear tumor visualization frontiersin.org.

The following table summarizes the biodistribution data for a novel ¹⁸F-labeled 2-nitroimidazole derivative (Al¹⁸F-NOTA-NI) in ECA109 xenografted mice at different time points post-injection.

| Organ | 20 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

|---|---|---|---|

| Blood | 7.38 ± 0.14 | 1.01 ± 0.44 | |

| Liver | 5.24 ± 0.54 | 4.76 ± 0.78 | 3.90 ± 0.55 |

| Tumor | 3.61 ± 0.22 | 2.51 ± 0.99 | 2.16 ± 0.24 |

Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. frontiersin.org

Another study compared the tumor-to-blood (T/B) and tumor-to-liver (T/L) ratios of [¹⁸F]NEFA and [¹⁸F]NEFT with the well-established hypoxia imaging agent [¹⁸F]FMISO at 30 minutes post-injection in EMT-6 tumor-bearing mice.

| Compound | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |

|---|---|---|

| [¹⁸F]NEFA | 0.96 | 0.61 |

| [¹⁸F]NEFT | 0.98 | 1.10 |

| [¹⁸F]FMISO | 0.91 | 0.59 |

Data from biodistribution studies in EMT-6 tumor-bearing mice at 30 min post-injection. nih.govresearchgate.net

These studies demonstrate the ongoing efforts to refine the structure of 2-nitroimidazole-based imaging agents to achieve better diagnostic performance.

Analytical Techniques for Research and Characterization

The accurate detection and quantification of this compound and related nitroimidazole compounds in various matrices necessitate sophisticated analytical methodologies. Research in this area leverages a range of chromatographic and electrophoretic techniques, often coupled with mass spectrometry, to achieve high sensitivity and selectivity. The choice of method depends on the sample matrix, the required detection limits, and the specific research objectives.

Liquid Chromatography (LC) Methodologies (e.g., HPLC, UPLC, C18 Reverse Phase)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), stands as a cornerstone for the analysis of nitroimidazole compounds. nih.gov These techniques are prized for their ability to separate complex mixtures, allowing for the isolation of target analytes from matrix components prior to detection.

Reverse-phase chromatography is the most common mode of separation, with C18 (octadecylsilane) bonded silica columns being widely employed. usda.govresearchgate.net These columns separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium acetate or an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent, most commonly acetonitrile or methanol (B129727). iaea.orgsielc.comoup.com By adjusting the ratio of these solvents (either isocratically or through a gradient), a fine-tuned separation can be achieved. oup.com UPLC systems, which use smaller particle size columns (typically <2 µm), offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov Detection is often performed using UV detectors, as the nitroimidazole ring possesses a chromophore that absorbs light in the UV spectrum, typically around 270-310 nm. sielc.comresearchgate.net

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Newcrom R1 (reverse-phase) | Acetonitrile and 0.1% Phosphoric Acid Buffer | UV (270 nm) | sielc.com |

| HPLC | Phenomenex RP-18 (3µm) | Acetonitrile and 0.05M Ammonium Phosphate Buffer | UV | usda.gov |

| UHPLC-MS/MS | BEH C18 | Acetonitrile and Water | MS/MS | nih.gov |

| LC-MS/MS | Pentafluorophenylpropyl-bonded silica (3 µm) | Acetonitrile and 0.01% Acetic Acid Solution | MS/MS | oup.com |

Mass Spectrometry (MS) Applications (e.g., LC/MS, GC/MS, ESI-MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique (LC or GC), it provides a powerful analytical platform capable of delivering high specificity and low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a frequently used technique for analyzing nitroimidazoles in various samples, including biological tissues and honey. iaea.orgoup.comnih.gov Electrospray ionization (ESI) is a common ionization source that generates protonated molecular ions [M+H]+ from the analytes in the LC eluent. usda.govresearchgate.net These ions are then subjected to tandem mass spectrometry (MS/MS). In this process, the precursor ion (the [M+H]+ ion) is isolated, fragmented through collision-induced dissociation, and specific product ions (daughter ions) are monitored. usda.gov This technique, often operated in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and is crucial for confirming the identity of the analyte. usda.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile or semi-volatile compounds. bund.denih.gov For many nitroimidazoles, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. bund.de Electron Ionization (EI) is a common ionization method in GC-MS. bund.de

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|---|

| Hydroxy-dimetridazole (DMZOH) | ESI+ | 158 | Monitored for selected daughter ions | usda.gov |

| Hydroxy-ipronidazole (IPROH) | ESI+ | 186 | Monitored for selected daughter ions | usda.gov |

| Dimetridazole (DMZ) | EI | - | 141, 112, 98 | bund.de |

| 1-Methyl-2-nitroimidazole | - | 127 (Top Peak) | - | nih.gov |

Gas Chromatography (GC) Techniques (e.g., GC/NCI, GC/MS/MS)

Gas chromatography offers high separation efficiency for thermally stable and volatile compounds. For the analysis of nitroimidazoles, which often require derivatization to improve their chromatographic properties, GC can be a powerful tool. bund.de Techniques such as GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are employed for their high sensitivity and specificity. bund.de

A particularly effective technique for nitroimidazoles is GC with Negative Chemical Ionization (NCI-MS). The nitro group in the imidazole (B134444) ring is highly electronegative, making it well-suited for NCI. This ionization method can provide significantly higher sensitivity for such compounds compared to standard electron ionization (EI). bund.de One study detailed a method for analyzing nitroimidazole residues in muscle tissue using GC-NCI-MS. researchgate.net The methodology often requires a derivatization step, such as silylation with reagents like N,O-bis-(trimethylsilyl)acetamide (BSA), to make the compounds amenable to GC analysis. bund.de The chromatographic separation is typically performed on capillary columns like a DB-5. bund.de

Typical GC/MS Analysis Parameters for Nitroimidazoles: bund.de

Injector Temperature: 285°C

Column: 30 m x 0.25 mm ID, 0.25 µm DB5

Temperature Program: Start at 60°C, ramp up to 290°C

Ionization: NCI (methane reagent gas) or EI

Capillary Electrophoresis (CE) for Detection and Quantification

Capillary electrophoresis is an alternative separation technique that offers high efficiency, short analysis times, and minimal solvent consumption. It separates ions based on their electrophoretic mobility in an electric field. For the analysis of nitroimidazoles, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied. nih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral molecules alongside charged ones. Research has demonstrated the use of CE for determining nitroimidazole drugs in milk and environmental water samples. nih.govnih.gov The separation is typically performed in a fused-silica capillary with a background electrolyte consisting of a phosphate buffer and SDS. nih.gov Detection is commonly achieved using a diode array detector (DAD). nih.gov This method has been shown to achieve low detection limits, sometimes below 2 µg/L, due to online concentration effects. nih.gov

Sample Preparation and Derivatization for Analysis (e.g., Solid-Phase Extraction, QuEChERS)

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique. researchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For nitroimidazoles, various SPE cartridges are used, including C18 for reverse-phase retention and mixed-mode cation exchange (MCX) cartridges. usda.govnih.gov Magnetic solid-phase extraction (MSPE), which uses magnetic sorbents, simplifies the separation of the sorbent from the sample solution. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation approach that has gained significant popularity. nih.govresearchgate.netquechers.eu Originally developed for pesticide residue analysis, it has been adapted for many veterinary drugs, including nitroimidazoles. nih.govquechers.eu The typical QuEChERS procedure involves two main steps:

Extraction and Partitioning : The sample (e.g., honey, tissue) is homogenized and extracted with an organic solvent, usually acetonitrile. nih.govnih.gov Salts such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or citrate salts are added to induce phase separation and partition the analytes into the organic layer. oup.comnih.gov

Dispersive SPE (d-SPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent material like primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats. lcms.cziaea.org After vortexing and centrifugation, the cleaned extract is ready for analysis. lcms.cz

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC analysis of nitroimidazoles, derivatization is often essential to increase volatility and thermal stability. A common method is silylation, which involves reacting the analyte with a reagent like N,O-bis-(trimethylsilyl)acetamide (BSA). bund.de

| Method | Matrix | Key Reagents/Sorbents | Typical Recovery | Reference |

|---|---|---|---|---|

| SPE | Milk | Mixed Cation Exchange (MCX) Cartridges | - | nih.gov |

| SPE | Natural Casings | Strong Cation-Exchange Column | 87.3% - 116.5% | oup.com |

| QuEChERS | Honey | Acetonitrile, MgSO₄, NaCl, PSA, C18 | 82.0% - 117.8% | nih.gov |

| QuEChERS | Honey | Acetonitrile, NaCl, Trisodium Citrate, MgSO₄ | 76.1% - 98.5% | nih.gov |

| Liquid-Liquid Extraction | Tissue | Ethyl Acetate | - | usda.gov |

Future Directions and Theoretical Considerations in Chemical and Biological Research

Exploration of Novel Derivatization Pathways and Analogs

The synthesis of new analogs and derivatives of the 2-nitroimidazole (B3424786) core is a key area of ongoing research, aimed at refining the compound's properties for specific applications. nih.gov Scientists are exploring various synthetic routes to modify the basic 2-nitroimidazole structure.

One approach involves the creation of hybrid molecules. For instance, researchers have successfully synthesized hybrid structures by combining the metronidazole (B1676534) nucleus with ester and amide groups, using mercaptoacetic acid or mercaptoethanol fragments as bridging elements. researchgate.net Another innovative strategy is the development of branched 2-nitroimidazole linkers, which can be used in ligand-targeted drug systems. acs.org These linkers can be further conjugated with targeting moieties like glucose or acetazolamide (B1664987) to potentially direct therapeutic agents to specific cell types. acs.org

The synthesis of double- or bis-bioreductive agents, which incorporate a second nitroimidazole moiety, is also being investigated. mdpi.com Furthermore, novel 1-indolyl acetate-5-nitroimidazole derivatives have been designed and synthesized, demonstrating the versatility of the nitroimidazole scaffold. nih.gov A significant advancement in derivatization is the design of multifunctional bioreductive linkers based on 2-nitroimidazole that include an alkynyl group, enabling "click chemistry" for the straightforward attachment of various functional molecules. nih.gov

Simple, multi-step synthetic pathways are also being refined to produce precursors for radiolabeling, such as bromo-substituted analogs of 2-nitroimidazole derivatives, which can then be used to create imaging agents. nih.govresearchgate.net The historical synthesis of Benznidazole (B1666585), which involves the condensation of 2-nitroimidazole with methyl chloroacetate (B1199739) to form methyl-2-nitro-1-imidazolylacetate, serves as a foundational reaction that continues to inspire new synthetic strategies. nih.gov

Table 1: Examples of Synthetic Pathways for Nitroimidazole Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| 2-nitroimidazole | Methyl chloroacetate, base; then benzylamine (B48309) | Benznidazole | Foundational synthesis of a 2-nitroimidazole drug. nih.gov | nih.gov |

| 1-(2-chloroethyl)-2-methyl-5-nitroimidazole | Methyl thioglycolate | Methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate | Creation of hybrid structures with ester groups. researchgate.net | researchgate.net |

| 2-nitroimidazole | Multi-step synthesis including pivalic acid introduction and branching at C-4 | Branched 2-nitroimidazole linker for paclitaxel (B517696) prodrugs | Development of hypoxia-activated targeted drug delivery systems. acs.org | acs.org |

| 2-nitroimidazole | Multi-step synthesis to create bromo-substituted analogs | Precursors for [18F] radiolabeling | Synthesis of potential PET imaging agents. nih.govresearchgate.net | nih.govresearchgate.net |

Advanced Computational and Theoretical Studies

Computational chemistry provides powerful tools to understand the molecular properties of 2-nitroimidazole derivatives, guiding the design of new compounds with enhanced characteristics. nih.govfrontiersin.org Density Functional Theory (DFT) is a prominent method used for detailed investigations into the geometrical, electronic, and spectroscopic properties of these molecules. nih.gov

Such studies can predict the conformational landscape of 2-nitroimidazole derivatives, revealing how their three-dimensional structure changes when moving from the gas phase to an aqueous solution. nih.gov Theoretical calculations also allow for the simulation of vibrational IR and Raman spectra, as well as NMR shielding tensors, which can be correlated with experimental findings to validate the computational models. nih.gov

A "building block" approach is often used in theoretical analyses, where the properties of the 2-nitroimidazole molecule are interpreted based on the known properties of its constituent parts: an imidazole (B134444) ring and a nitro group. frontiersin.org This method has been successfully used to interpret X-ray photoelectron spectra (XPS), with calculations confirming that the electronegativity of the nitro group withdraws charge from the imidazole ring, affecting its stability. frontiersin.org

Furthermore, molecular docking studies are employed to simulate the interaction of nitroimidazole derivatives with biological targets. nih.gov For example, docking simulations have been used to model the binding of novel 1-indolyl acetate-5-nitroimidazole compounds within the colchicine (B1669291) binding site of tubulin, providing insights that align with experimental data on tubulin polymerization inhibition. nih.gov Time-dependent DFT computations offer a window into the excited states of these compounds, which is crucial for understanding their behavior upon photoexcitation. nih.gov

Table 2: Applications of Computational Methods in 2-Nitroimidazole Research

| Computational Method | Application | Key Findings | Reference(s) |

| Density Functional Theory (DFT) | Conformational analysis, spectroscopic properties | Predicts significant changes in molecular shape in solution; the 2-nitroimidazole moiety largely dictates spectroscopic properties. nih.gov | nih.gov |

| Quantum Mechanics (XPS, NEXAFS analysis) | Exploration of electronic structure and fragmentation | The nitro group's electronegativity affects the imidazole ring's stability; provides a basis for interpreting experimental spectra. frontiersin.org | frontiersin.org |

| Molecular Docking | Simulation of binding to biological targets | Confirmed the binding mode of novel derivatives to the colchicine site of tubulin, corroborating experimental results. nih.gov | nih.gov |

| Time-Dependent DFT | Investigation of excited states | Provides insight into the electronic transitions and photochemistry of the compounds. nih.gov | nih.gov |

Research into Overcoming Biological Resistance Mechanisms

The efficacy of many therapeutic strategies is often limited by biological resistance mechanisms, a challenge that is also relevant to compounds targeting hypoxic cells. nih.gov A key area of future research for 2-nitroimidazole-based compounds is understanding and overcoming such resistance.